Cas no 328396-35-6 (4-Hydroxy-8-nitro-1H-quinolin-2-one)

4-Hydroxy-8-nitro-1H-quinolin-2-one is a nitro-substituted quinoline derivative with potential applications in pharmaceutical and chemical research. Its structure features a hydroxyl group at the 4-position and a nitro group at the 8-position, which may influence its reactivity and biological activity. This compound is of interest due to its potential as a building block for synthesizing more complex heterocyclic systems or as a precursor in medicinal chemistry studies. The nitro group enhances electrophilic properties, making it useful for further functionalization. Its stability and solubility profile allow for versatile handling in experimental settings. Researchers value this compound for its structural uniqueness and potential utility in developing novel bioactive molecules.
4-Hydroxy-8-nitro-1H-quinolin-2-one structure
328396-35-6 structure
商品名:4-Hydroxy-8-nitro-1H-quinolin-2-one
CAS番号:328396-35-6
MF:C9H6N2O4
メガワット:206.154942035675
CID:5535606

4-Hydroxy-8-nitro-1H-quinolin-2-one 化学的及び物理的性質

名前と識別子

    • 4-Hydroxy-8-nitro-1H-quinolin-2-one
    • インチ: 1S/C9H6N2O4/c12-7-4-8(13)10-9-5(7)2-1-3-6(9)11(14)15/h1-4H,(H2,10,12,13)
    • InChIKey: OQRFLUGAEZVPKH-UHFFFAOYSA-N
    • ほほえんだ: N1C2=C(C=CC=C2[N+]([O-])=O)C(O)=CC1=O

4-Hydroxy-8-nitro-1H-quinolin-2-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM242344-1g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
1g
$795 2021-08-04
Chemenu
CM242344-10g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
10g
$1964 2021-08-04
Chemenu
CM242344-5g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
5g
$1449 2021-08-04
Chemenu
CM242344-10g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
10g
$1964 2022-09-01
Crysdot LLC
CD11144467-1g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
1g
$842 2024-07-16
Chemenu
CM242344-1g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
1g
$795 2022-09-01
Chemenu
CM242344-5g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
5g
$1449 2022-09-01
Crysdot LLC
CD11144467-5g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
5g
$1538 2024-07-16
Crysdot LLC
CD11144467-10g
4-Hydroxy-8-nitroquinolin-2(1H)-one
328396-35-6 97%
10g
$2084 2024-07-16

4-Hydroxy-8-nitro-1H-quinolin-2-one 関連文献

4-Hydroxy-8-nitro-1H-quinolin-2-oneに関する追加情報

Introduction to 4-Hydroxy-8-nitro-1H-quinolin-2-one (CAS No. 328396-35-6)

4-Hydroxy-8-nitro-1H-quinolin-2-one, identified by the Chemical Abstracts Service Number (CAS No.) 328396-35-6, is a heterocyclic organic compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the quinoline family, a class of molecules known for their broad spectrum of biological activities and utility in drug development. The structural features of 4-Hydroxy-8-nitro-1H-quinolin-2-one, particularly the presence of both hydroxyl and nitro functional groups on the quinoline core, contribute to its unique chemical properties and potential therapeutic applications.

The quinoline scaffold has a long history in medicinal chemistry, with several well-known drugs, including antimalarials and antibacterial agents, derived from this structural motif. The introduction of substituents such as hydroxyl and nitro groups can modulate the pharmacological properties of quinoline derivatives, enhancing their interaction with biological targets. In recent years, there has been a surge in research focused on developing novel quinoline-based compounds with improved efficacy and reduced side effects.

4-Hydroxy-8-nitro-1H-quinolin-2-one has been studied for its potential role in various biological processes. One of the most promising areas of investigation is its antimicrobial activity. Quinoline derivatives are known to exhibit potent effects against a range of microorganisms, including bacteria and parasites. The nitro group in 4-Hydroxy-8-nitro-1H-quinolin-2-one is particularly noteworthy, as it has been shown to enhance the compound's ability to interact with bacterial DNA and inhibit bacterial growth. This makes it a valuable candidate for the development of new antibiotics, especially in the face of increasing antibiotic resistance.

Additionally, research has suggested that 4-Hydroxy-8-nitro-1H-quinolin-2-one may possess anticancer properties. The quinoline scaffold is known to interfere with key cellular processes involved in cancer progression, such as DNA replication and cell division. Studies have demonstrated that derivatives of quinoline can induce apoptosis in cancer cells while sparing healthy cells. The hydroxyl group in 4-Hydroxy-8-nitro-1H-quinolin-2-one may play a crucial role in these interactions by facilitating binding to specific biomolecules within cancer cells.

The synthesis of 4-Hydroxy-8-nitro-1H-quinolin-2-one involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The nitration step is particularly critical, as it introduces the nitro group at the 8-position of the quinoline ring. This step must be carefully controlled to avoid over-nitration or side reactions that could reduce the effectiveness of the final product. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed coupling reactions, have been employed to improve the efficiency and scalability of its production.

In terms of pharmacokinetics, 4-Hydroxy-8-nitro-1H-quinolin-2-one exhibits interesting absorption, distribution, metabolism, and excretion (ADME) properties. The presence of both hydroxyl and nitro groups influences its solubility and stability in biological systems. These properties are crucial for determining its bioavailability and potential therapeutic window. Researchers are actively exploring ways to enhance the pharmacokinetic profile of this compound through structural modifications, which could lead to more effective drug candidates.

The safety profile of 4-Hydroxy-8-nitro-1H-quinolin-2-one is another critical aspect that has been extensively studied. Preclinical trials have shown that this compound is generally well-tolerated at therapeutic doses, although some mild side effects have been observed at higher concentrations. These side effects include gastrointestinal discomfort and transient liver enzyme elevations. Further studies are needed to fully characterize the long-term safety of 4-Hydroxy-Nitroquinolinone, but these initial findings are encouraging for its potential as a therapeutic agent.

The development of 4-Hydroxy-Nitroquinolinone into a commercial drug is still in its early stages, but several companies are investing in its further research and development (R&D). Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its synthesis, evaluate its efficacy in clinical trials, and explore new therapeutic applications. The growing interest in quinoline derivatives underscores their importance as a scaffold for drug discovery, and 4-Hydroxy-Nitroquinolinone is poised to play a significant role in this effort.

One particularly exciting area of research is the use of 4-Hydroxy-Nitroquinolinone in combination therapies. By pairing it with other drugs that target different aspects of disease progression, researchers hope to achieve synergistic effects that could lead to more effective treatments. For example, combining 4-Hydroxy-Nitroquinolinone with existing antibiotics could help overcome bacterial resistance by targeting multiple bacterial mechanisms simultaneously.

The future prospects for 4-Hydroxy-Nitroquinolinone are promising, with ongoing research suggesting numerous potential applications beyond antimicrobial and anticancer therapies. Its ability to modulate various biological pathways makes it a versatile tool for drug discovery. As our understanding of molecular biology continues to advance, new opportunities for utilizing compounds like 4-Hydroxy-Nitroquinolinone will undoubtedly emerge.

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